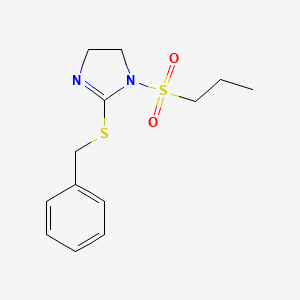![molecular formula C20H21N3O5 B2712193 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea CAS No. 954698-27-2](/img/structure/B2712193.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a semisolid with a yield of 64% . It has been characterized using different spectroscopic techniques .
Synthesis Analysis
The compound has been synthesized via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesis of the indole-based molecules is depicted in Scheme 1 .Molecular Structure Analysis
The molecular structure of the compound has been analyzed using the single crystal X-ray diffraction method (SCXRDM) . The title molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group .Chemical Reactions Analysis
The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent .Physical and Chemical Properties Analysis
The compound is a semisolid . It has been characterized using different spectroscopic techniques .Applications De Recherche Scientifique
Enzyme Inhibition and Anticancer Activity
Compounds structurally related to the one mentioned have been synthesized and evaluated for their biological activities, including enzyme inhibition and anticancer effects. For instance, urea derivatives have been studied for their inhibitory activities against enzymes like urease, β-glucuronidase, and phosphodiesterase, showing a range of inhibition percentages. Additionally, some of these compounds demonstrated in vitro anticancer activity, suggesting their potential as therapeutic agents against certain cancer types (Mustafa, Perveen, & Khan, 2014).
Neuropharmacological Effects
Research on compounds with similar structures has explored their effects on neural pathways related to stress, arousal, and eating disorders. For example, studies on orexin receptors, which play a significant role in these processes, have identified compounds that can selectively inhibit these receptors, thereby modulating behaviors related to stress and compulsive eating without inducing sleep (Piccoli et al., 2012). This suggests potential therapeutic applications for eating disorders and stress-related conditions.
Antimicrobial Applications
Another area of research involves the antimicrobial activity of urea derivatives. Compounds with urea functional groups have been synthesized and tested against various bacteria and fungi, with some demonstrating moderate antimicrobial activity. This opens up possibilities for developing new antimicrobial agents that could address the growing issue of antibiotic resistance (Reddy, Reddy, & Venugopal, 2003).
Conducting Polymers
Research into conducting polymers has also featured compounds with structural similarities, exploring their use in electropolymerization to create materials with low oxidation potentials. Such materials have applications in electronics and energy storage, highlighting the compound's relevance in material science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-16-5-2-14(3-6-16)22-20(25)21-10-13-8-19(24)23(11-13)15-4-7-17-18(9-15)28-12-27-17/h2-7,9,13H,8,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLRFPNTZLTOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide](/img/structure/B2712111.png)

![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2712113.png)
![[1-(2-Aminoethyl)cyclobutyl]methanol](/img/structure/B2712115.png)
![N-(2-{[(furan-2-yl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2712116.png)

![N-(3-cyanothiolan-3-yl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide](/img/structure/B2712119.png)





![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2712130.png)

